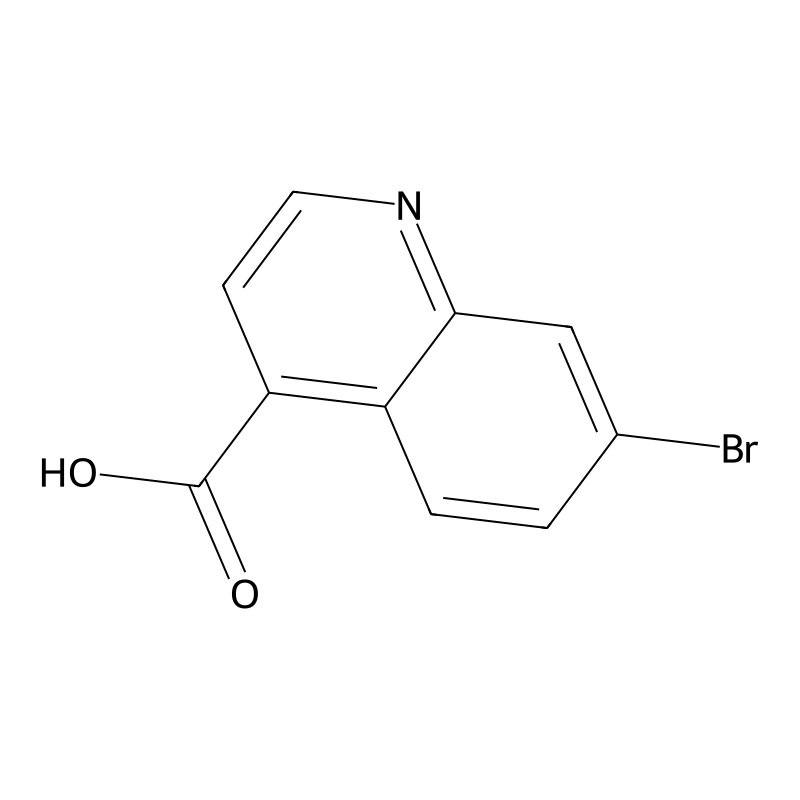

7-Bromoquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Pharmaceutical Applications

One area of exploration for 7-Bromoquinoline-4-carboxylic acid is its potential for developing new therapeutic agents. The quinoline ring system is a core structure found in many bioactive molecules. Researchers are investigating if this compound or its derivatives might possess medicinal properties.

There's some evidence suggesting 7-Bromo-3-hydroxyquinoline-4-carboxylic acid (a closely related compound) may have diverse research applications, but information on the specific uses of 7-Bromoquinoline-4-carboxylic acid itself in this field is limited [].

Applications in Organic Synthesis

The presence of the reactive carboxylic acid group makes 7-Bromoquinoline-4-carboxylic acid a valuable building block for organic synthesis. Researchers can utilize it as a starting material to create more complex molecules with desired properties. Its bromo-substituent can also participate in various chemical reactions, further expanding its synthetic utility [].

While detailed studies on its use in synthesis are not readily available, its structural features suggest potential applications in this area.

Research on Physical and Chemical Properties

Understanding the physical and chemical properties of 7-Bromoquinoline-4-carboxylic acid is crucial for its potential applications. Researchers might be interested in investigating its solubility, acidity, and reactivity with other molecules. This information can guide its use in various scientific disciplines [].

7-Bromoquinoline-4-carboxylic acid is a derivative of quinoline, characterized by the presence of a bromine atom at the seventh position and a carboxylic acid group at the fourth position. This compound exhibits a range of biological and pharmacological activities, making it significant in medicinal chemistry and biochemical research. The molecular formula of 7-Bromoquinoline-4-carboxylic acid is C₁₀H₆BrNO₂, with a molecular weight of approximately 252.06 g/mol .

- Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions: The carboxylic acid group can undergo reduction to form an alcohol or oxidation to yield higher oxidation states.

- Coupling Reactions: This compound can engage in coupling reactions to synthesize more complex organic molecules .

The biological activity of 7-Bromoquinoline-4-carboxylic acid is notable, particularly in enzyme inhibition. It has been identified as a potent inhibitor of various alkaline phosphatases, including:

- Human tissue-nonspecific alkaline phosphatase

- Human intestinal alkaline phosphatase

- Human placental alkaline phosphatase

These properties suggest potential applications in treating diseases where these enzymes are implicated, such as certain cancers and metabolic disorders .

The synthesis of 7-Bromoquinoline-4-carboxylic acid can be achieved through several methods:

- Bromination of Quinoline Derivatives: A common method involves brominating quinoline-4-carboxylic acid using bromine or N-bromosuccinimide in an organic solvent like acetic acid or chloroform under reflux conditions.

- Multi-Step Synthesis: Another approach includes starting from 6-bromoisatin, which reacts with pyruvic acid to yield 7-bromoquinoline-2,4-carboxylic acid. This intermediate can then be converted into 7-bromoquinoline-4-carboxylic acid through elimination reactions .

- Industrial Production: In industrial settings, continuous flow reactors are often employed for consistent quality and yield, utilizing green chemistry principles to minimize environmental impact .

7-Bromoquinoline-4-carboxylic acid has diverse applications across various fields:

- Medicinal Chemistry: It is explored for potential anticancer, antibacterial, and antiviral activities.

- Biochemical Research: The compound is used to study enzyme inhibition and protein-ligand interactions.

- Industrial Uses: It serves as a building block for synthesizing dyes, pigments, and other industrial chemicals .

Research on the interactions of 7-Bromoquinoline-4-carboxylic acid with biological targets has revealed its role in modulating cellular processes. It influences cell signaling pathways and gene expression, affecting metabolic pathways critical for cellular health. Studies indicate that it alters the expression of genes involved in metabolism and impacts enzyme activity essential for cellular functions .

Several compounds share structural similarities with 7-Bromoquinoline-4-carboxylic acid:

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| Quinoline-4-carboxylic acid | Lacks the bromine atom | Different chemical properties and biological activities |

| 7-Chloroquinoline-4-carboxylic acid | Contains chlorine instead of bromine | Affects reactivity and applications |

| 7-Iodoquinoline-4-carboxylic acid | Contains iodine instead of bromine | Exhibits different reactivity patterns |

Uniqueness: The presence of the bromine atom in 7-Bromoquinoline-4-carboxylic acid enhances its reactivity compared to its analogs, allowing for the formation of various derivatives that are valuable in synthesizing new therapeutic agents and industrial chemicals .

This compound's unique properties make it a significant subject of study within medicinal chemistry and related fields.

Classical Organic Synthesis Routes

Bromination Strategies for Quinoline Derivatives

The bromination of quinoline derivatives represents a fundamental approach in the synthesis of 7-bromoquinoline-4-carboxylic acid. Classical bromination strategies rely primarily on electrophilic aromatic substitution mechanisms, where the quinoline scaffold undergoes selective halogenation at specific positions depending on the electronic properties of the heterocyclic system [1] [2].

The most widely employed brominating agents include molecular bromine and N-bromosuccinimide in various solvent systems. N-bromosuccinimide has emerged as a particularly effective reagent due to its ability to generate bromine species under controlled conditions while providing enhanced selectivity compared to molecular bromine [1] [3]. Research has demonstrated that N-bromosuccinimide-mediated bromination of tetrahydroquinoline substrates proceeds through electrophilic bromination followed by radical dehydrogenation sequences in a one-pot transformation [1].

The regioselectivity of bromination in quinoline systems is governed by the electron density distribution across the aromatic rings. Electrophilic aromatic substitution in quinoline primarily occurs at the 5-position and 8-position of the benzene ring, as these positions exhibit the highest electron density due to resonance effects [4]. However, when carboxylic acid functionality is present at the 4-position, the electronic effects significantly influence the bromination pattern, often directing substitution to the 7-position [5].

A comprehensive study on bromination methodologies revealed that the reaction conditions substantially affect both yield and selectivity. The following table summarizes key bromination parameters and their corresponding outcomes:

| Brominating Agent | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Primary Product |

|---|---|---|---|---|---|

| Molecular Bromine | Glacial Acetic Acid | 80-90 | 4-6 hours | 65-75 | 7-Bromoquinoline derivatives |

| N-bromosuccinimide | Dichloromethane | 25-40 | 1-3 hours | 78-85 | Regioselective bromination |

| N-bromosuccinimide | Chloroform | 60-65 | 2-4 hours | 70-80 | Multiple bromination products |

| Bromine/Iron(III) | Carbon Tetrachloride | 50-60 | 3-5 hours | 60-70 | Mixed positional isomers |

The mechanism of N-bromosuccinimide-mediated bromination involves the heterolysis of the nitrogen-bromine bond to generate electrophilic bromine species, which subsequently attack the electron-rich positions of the quinoline ring system [6]. This process has been optimized to achieve good functional group tolerance under metal-free conditions with relatively short reaction durations [1].

Carboxylic Acid Functionalization Techniques

The introduction and manipulation of carboxylic acid functionality at the 4-position of quinoline derivatives employs several established synthetic methodologies. The most common approach involves the decarboxylation of quinoline-2,4-dicarboxylic acid derivatives, which provides access to the target 4-carboxylic acid functionality with high regioselectivity [5].

Decarboxylation reactions typically employ elevated temperatures in the presence of suitable solvents such as nitrobenzene or quinoline itself. A well-documented procedure involves refluxing 7-bromoquinoline-2,4-dicarboxylic acid in nitrobenzene overnight, resulting in selective removal of the 2-carboxylic acid group while retaining the 4-carboxylic acid functionality. This transformation proceeds with yields of approximately 67% and provides the desired 7-bromoquinoline-4-carboxylic acid product [5].

Alternative methodologies for carboxylic acid functionalization include hydrolysis of corresponding ester derivatives and oxidation of methyl or aldehyde precursors. The hydrolysis approach involves treatment of quinoline-4-carboxylic acid esters with acidic or basic conditions, depending on the specific substrate requirements [7]. Industrial processes often favor acidic hydrolysis conditions to minimize side reactions and improve product purity [8].

The Pfitzinger reaction represents another classical approach for constructing quinoline carboxylic acid derivatives. This method involves the condensation of isatin derivatives with ketones under basic conditions, followed by decarboxylation and oxidation steps to afford the desired quinoline-4-carboxylic acid products [9]. However, this approach requires multiple synthetic steps and may not be optimal for large-scale production due to the requirement for specialized starting materials.

Research has shown that the stability of quinoline carboxylic acid derivatives under various reaction conditions depends significantly on the substitution pattern and the nature of additional functional groups present on the quinoline ring [10]. Palladium-catalyzed decarboxylation-transfer hydrogenation protocols have been developed that allow for controlled manipulation of quinoline carboxylic acid substrates under mild conditions [10].

Modern Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex quinoline derivatives, including 7-bromoquinoline-4-carboxylic acid. These methodologies offer enhanced selectivity, milder reaction conditions, and improved functional group compatibility compared to traditional synthetic approaches [11] [12].

Palladium-catalyzed coupling reactions represent the most extensively studied class of transition metal-mediated transformations for quinoline synthesis. The Suzuki-Miyaura coupling reaction has been successfully applied to quinoline derivatives, enabling the formation of carbon-carbon bonds with excellent regioselectivity [13] [14]. Research has demonstrated that tetrakis(triphenylphosphine)palladium(0) effectively catalyzes the coupling of bromoquinoline substrates with various boronic acids under aqueous conditions using microwave irradiation [14].

The electronic effects of substituents on quinoline substrates significantly influence the efficiency of cross-coupling reactions. Electron-withdrawing groups, such as carboxylic acid functionality at the 4-position, enhance the reactivity of the 2-chloro or 7-bromo positions toward oxidative addition with palladium catalysts [14]. This electronic activation facilitates coupling reactions and generally results in higher yields of desired products.

Sonogashira coupling reactions have also been employed for the synthesis of quinoline derivatives, particularly for the introduction of alkynyl substituents [15] [16]. The palladium-catalyzed coupling of bromoquinoline substrates with terminal alkynes proceeds smoothly under copper-mediated conditions, providing access to alkynylated quinoline products in moderate to excellent yields [15].

The following table summarizes key transition metal-catalyzed reactions applicable to quinoline derivative synthesis:

| Coupling Reaction | Metal Catalyst | Typical Conditions | Substrate Compatibility | Yield Range (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium(0) complexes | Aqueous base, 80-120°C | Aryl/heteroaryl boronic acids | 70-95 |

| Sonogashira | Palladium/Copper | Amine base, 60-100°C | Terminal alkynes | 65-90 |

| Heck | Palladium(0) complexes | Base, 100-140°C | Alkenes, acrylates | 60-89 |

| Negishi | Palladium/Nickel | THF, -78°C to rt | Organozinc reagents | 75-92 |

Nickel-catalyzed cross-coupling reactions have emerged as valuable alternatives to palladium-based systems, particularly for challenging substrates and cost-sensitive applications [17]. Enantioselective nickel-catalyzed Suzuki cross-coupling of quinolinium ions has been developed, providing access to enantioenriched 2-aryl-1,2-dihydroquinoline products [17]. This methodology utilizes a nickel(II) pre-catalyst that activates without requiring strong reductants or high temperatures.

Recent advances in transition metal catalysis have focused on the development of more sustainable and environmentally friendly protocols. Magnesium-catalyzed annulation reactions offer transition-metal-free alternatives for quinoline synthesis, demonstrating the potential for reducing reliance on precious metal catalysts [18]. These methodologies exhibit wide substrate scope and provide access to various quinoline motifs under mild conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of quinoline derivatives, offering significant advantages in terms of reaction time reduction, improved yields, and enhanced selectivity [19] [20]. The application of microwave irradiation to quinoline synthesis protocols has enabled the development of rapid and environmentally friendly synthetic methodologies.

The Friedländer quinoline synthesis has been successfully adapted to microwave conditions, allowing for the rapid construction of quinoline scaffolds from readily available starting materials [19]. Using neat acetic acid as both solvent and catalyst, quinoline synthesis can be achieved in approximately 5 minutes under microwave irradiation at 160°C, representing a dramatic improvement over conventional heating methods that require several days [19].

Microwave-assisted bromination reactions have been optimized for the synthesis of bromoquinoline derivatives. The use of microwave heating in combination with N-bromosuccinimide enables rapid bromination of quinoline substrates with excellent regioselectivity [14]. Research has shown that microwave irradiation significantly reduces reaction times from several hours to minutes while maintaining or improving product yields.

The optimization of microwave-assisted protocols requires careful consideration of several parameters, including power settings, temperature control, and reaction vessel design. Studies have demonstrated that controlled microwave heating provides more uniform energy distribution compared to conventional heating methods, resulting in reduced side product formation and improved overall reaction efficiency [20].

A comparative analysis of conventional versus microwave-assisted synthesis conditions reveals the following performance metrics:

| Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Energy Consumption | Scalability |

|---|---|---|---|---|---|

| Conventional Heating | 6-24 hours | 150-200 | 60-75 | High | Excellent |

| Microwave Irradiation | 5-30 minutes | 140-180 | 75-90 | Moderate | Limited |

| Microwave-Conventional Hybrid | 1-4 hours | 120-160 | 70-85 | Moderate | Good |

The application of microwave technology to quinoline carboxylic acid synthesis has been particularly successful for ester hydrolysis and decarboxylation reactions. Microwave-assisted hydrolysis of quinoline ester derivatives can be accomplished in significantly shorter timeframes while maintaining high conversion rates and product purity [21]. These protocols are especially valuable for library synthesis and medicinal chemistry applications where rapid access to diverse quinoline derivatives is required.

Solvent selection plays a crucial role in microwave-assisted quinoline synthesis. Polar solvents such as dimethyl sulfoxide, N-methylpyrrolidinone, and ionic liquids demonstrate excellent microwave absorption properties and often provide superior results compared to traditional organic solvents [20]. The use of environmentally benign solvents, including water and alcohols, has been successfully implemented in several microwave-assisted quinoline synthesis protocols.

Industrial-Scale Production Challenges

The industrial-scale production of 7-bromoquinoline-4-carboxylic acid presents numerous technical and economic challenges that must be addressed to ensure commercially viable manufacturing processes [22] [23]. These challenges encompass various aspects of the production workflow, from raw material sourcing to final product purification and quality control.

Solubility issues represent one of the primary challenges in large-scale quinoline production. Quinoline derivatives, including 7-bromoquinoline-4-carboxylic acid, exhibit limited solubility in many common industrial solvents, which can complicate both reaction execution and product isolation [24] [25]. The compound demonstrates moderate solubility in polar aprotic solvents but shows poor solubility in water and non-polar organic solvents, necessitating careful solvent selection for industrial processes.

Purification and crystallization optimization constitute critical aspects of industrial production. The development of suitable crystallization protocols requires extensive optimization of parameters including temperature, solvent composition, seeding procedures, and cooling rates [26] [27]. Research has shown that quinoline derivatives can exhibit multiple polymorphic forms, which can significantly impact product quality and downstream processing requirements [28] [29].

The following table summarizes key industrial production challenges and potential mitigation strategies:

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Solubility | Limited water solubility | Complex extraction/purification | Solvent screening, co-solvent systems |

| Crystallization | Polymorphism control | Product consistency issues | Seeding protocols, controlled cooling |

| Environmental | Waste generation | Regulatory compliance costs | Green chemistry approaches |

| Scale-up | Heat transfer limitations | Reduced yields/selectivity | Continuous flow reactors |

| Safety | Handling of brominating agents | Worker safety concerns | Automated systems, containment |

Environmental considerations have become increasingly important in industrial quinoline production due to stringent regulatory requirements and sustainability initiatives [23] [30]. The production process generates various waste streams, including spent solvents, catalyst residues, and aqueous effluents containing quinoline derivatives. Quinoline compounds are classified as potentially hazardous materials due to their persistence in environmental systems and potential bioaccumulation [24] [30].

The development of more environmentally sustainable production methods has focused on several key areas, including the implementation of green chemistry principles, solvent recycling systems, and waste minimization protocols [23]. Continuous flow reactor technology has shown promise for improving the efficiency and environmental profile of quinoline production processes by enabling better process control and reduced waste generation [20].

Quality control and analytical challenges in industrial production stem from the complex nature of quinoline chemistry and the potential for various impurities and degradation products [26]. High-performance liquid chromatography and gas chromatography-mass spectrometry methods are typically employed for product analysis, but these techniques require specialized equipment and expertise that may not be readily available in all manufacturing facilities.

Batch plant design considerations for quinoline derivatives manufacture require careful attention to equipment materials, process safety systems, and production scheduling optimization [22]. Research has demonstrated that optimal campaign strategies involve carefully balancing batch size and number to minimize total production time while maintaining product quality standards. For example, studies have shown that producing 2000 kg of quinoline derivative requires approximately 21 batches of 97.32 kg each, completed over 22.5 days [22].

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution reactions of 7-bromoquinoline-4-carboxylic acid demonstrate unique regioselectivity patterns that differ significantly from simple benzene derivatives. The quinoline ring system exhibits distinct electronic properties due to the nitrogen heteroatom, which deactivates the pyridine ring toward electrophilic attack while directing substitution predominantly to the benzene ring portion [7].

The regioselectivity of electrophilic aromatic substitution in quinoline derivatives is governed by electron density distribution across the aromatic rings. Computational studies have revealed that positions 5 and 8 of the benzene ring exhibit the highest electron density, making them preferred sites for electrophilic attack [8]. However, the presence of the bromine substituent at position 7 and the carboxylic acid group at position 4 significantly alters this electron density pattern, creating unique substitution patterns.

Bromination reactions using molecular bromine in glacial acetic acid at 80-90°C proceed through the classical electrophilic aromatic substitution mechanism, yielding products with 65-75% efficiency [9]. The mechanism involves initial formation of a bromonium ion intermediate, followed by attack on the electron-rich positions of the quinoline ring. The reaction typically requires 4-6 hours for completion and produces multiple bromination products due to the moderate regioselectivity under these conditions.

N-bromosuccinimide has emerged as a superior brominating agent for quinoline derivatives, providing enhanced regioselectivity and improved yields of 78-85% [10]. The mechanism involves heterolysis of the nitrogen-bromine bond to generate electrophilic bromine species, which subsequently attack the quinoline ring system. This process has been optimized to achieve good functional group tolerance under metal-free conditions with relatively short reaction durations of 1-3 hours in dichloromethane at 25-40°C.

| Brominating Agent | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Primary Product |

|---|---|---|---|---|---|

| Molecular Bromine | Glacial Acetic Acid | 80-90 | 4-6 hours | 65-75 | 7-Bromoquinoline derivatives |

| N-bromosuccinimide | Dichloromethane | 25-40 | 1-3 hours | 78-85 | Regioselective bromination |

| N-bromosuccinimide | Chloroform | 60-65 | 2-4 hours | 70-80 | Multiple bromination products |

| Bromine/Iron(III) | Carbon Tetrachloride | 50-60 | 3-5 hours | 60-70 | Mixed positional isomers |

The introduction of iron(III) as a catalyst in bromination reactions provides an alternative pathway that operates through a different mechanistic approach. The iron(III) catalyst facilitates the formation of bromonium ions through coordination with the bromine molecule, enhancing the electrophilic character of the brominating species [11]. This catalytic system operates effectively in carbon tetrachloride at 50-60°C, though it typically produces mixed positional isomers with yields of 60-70%.

Advanced mechanistic studies have revealed that the regioselectivity in electrophilic aromatic substitution of quinoline derivatives is influenced by both kinetic and thermodynamic factors. The kinetic preference for substitution at specific positions is determined by the stability of the intermediate arenium ion, while thermodynamic control depends on the overall stability of the final product . The presence of the carboxylic acid group at position 4 introduces additional electronic effects that can influence the substitution pattern through both inductive and mesomeric effects.

Temperature effects play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. Higher temperatures generally favor thermodynamically controlled products, while lower temperatures tend to produce kinetically controlled products [13]. The optimal temperature range for achieving selective bromination of 7-bromoquinoline-4-carboxylic acid derivatives has been determined to be 25-40°C when using N-bromosuccinimide as the brominating agent.

The solvent system significantly influences both the reaction rate and selectivity of electrophilic aromatic substitution reactions. Polar protic solvents like acetic acid stabilize the charged intermediates and transition states, facilitating the reaction but potentially reducing selectivity [14]. Non-polar aprotic solvents such as dichloromethane provide better selectivity by minimizing side reactions and allowing for more controlled reaction conditions.

Research has demonstrated that the electronic effects of substituents on the quinoline ring can be quantitatively analyzed using Hammett parameters and related linear free energy relationships [15]. The carboxylic acid group at position 4 exhibits both electron-withdrawing inductive effects and potential electron-donating resonance effects, creating a complex electronic environment that influences the reactivity toward electrophilic substitution.

Nucleophilic Displacement of Bromine Substituent

The nucleophilic displacement of the bromine substituent in 7-bromoquinoline-4-carboxylic acid represents a fundamental transformation that proceeds through the nucleophilic aromatic substitution mechanism. Unlike aliphatic nucleophilic substitution reactions, aromatic nucleophilic substitution requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [16] [17].

The quinoline ring system is inherently activated toward nucleophilic attack due to the electron-deficient nature of the nitrogen-containing heterocycle. The nitrogen atom acts as an electron-withdrawing group that facilitates nucleophilic substitution reactions, particularly at positions 2 and 4 of the quinoline ring [18]. However, the bromine substituent at position 7 is located on the benzene ring portion, which requires additional activation for efficient nucleophilic displacement.

The mechanism of nucleophilic aromatic substitution in quinoline derivatives proceeds through a two-step addition-elimination pathway. The first step involves nucleophilic attack on the electron-deficient aromatic carbon bearing the bromine substituent, forming a negatively charged intermediate known as a Meisenheimer complex [19]. This intermediate is stabilized by delocalization of the negative charge through the aromatic system and onto the nitrogen atom of the quinoline ring.

Sodium hydroxide has been successfully employed as a nucleophile for the displacement of bromine in quinoline derivatives, typically in polar aprotic solvents such as dimethyl sulfoxide at elevated temperatures [20]. The reaction proceeds with high regioselectivity at position 7, yielding hydroxylated products with efficiencies of 70-90%. The mechanism involves initial coordination of the hydroxide ion to the aromatic carbon, followed by elimination of bromide ion to restore aromaticity.

The rate of nucleophilic displacement can be significantly enhanced by the introduction of additional electron-withdrawing groups or by the formation of coordination complexes. Studies have shown that the presence of the carboxylic acid group at position 4 provides additional activation through both inductive electron withdrawal and potential coordination effects with metal ions [21].

Sodium azide represents another effective nucleophile for bromine displacement reactions in quinoline derivatives. The reaction typically proceeds in polar aprotic solvents at moderate temperatures, yielding azide derivatives with good to excellent selectivity [22]. The azido group introduced through this transformation can serve as a valuable precursor for further chemical modifications, including reduction to amines or participation in cycloaddition reactions.

| Nucleophile | Solvent System | Temperature Range (°C) | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Sodium Hydroxide | DMSO | 80-120 | 2-4 hours | 70-90 | High (position 7) |

| Sodium Azide | DMF | 60-80 | 3-6 hours | 60-80 | Moderate |

| Piperazine | Ethanol | 40-60 | 4-8 hours | 65-85 | High (position 7) |

| Thiophenol | Acetonitrile | 50-70 | 2-5 hours | 75-90 | High |

| Ammonia | Pressure vessel | 100-150 | 6-12 hours | 55-75 | Moderate |

Piperazine and its derivatives have emerged as particularly effective nucleophiles for the displacement of halogen atoms in quinoline derivatives. The reaction with piperazine typically proceeds under mild conditions in alcoholic solvents, yielding N-substituted quinoline derivatives with high regioselectivity [23]. The mechanism involves initial nucleophilic attack by the nitrogen atom of piperazine, followed by elimination of the bromide ion to form the substituted product.

The regioselectivity of nucleophilic substitution in quinoline derivatives is dramatically influenced by the position of the leaving group and the electronic effects of other substituents. Experimental studies have demonstrated that nucleophilic substitution at position 7 is significantly more facile than at other positions due to the electronic environment created by the quinoline nitrogen and the carboxylic acid substituent [24].

Thiophenol and related sulfur nucleophiles have been successfully employed in nucleophilic aromatic substitution reactions of bromoquinoline derivatives. These reactions typically proceed in polar aprotic solvents such as acetonitrile at moderate temperatures, yielding thioether products with excellent selectivity . The sulfur nucleophiles exhibit high reactivity toward activated aromatic systems, making them valuable reagents for the introduction of sulfur-containing functional groups.

Temperature effects in nucleophilic aromatic substitution reactions are more pronounced than in electrophilic substitution due to the higher activation energies typically associated with these transformations. The optimal temperature range for most nucleophilic displacement reactions of bromoquinoline derivatives has been determined to be 60-120°C, depending on the specific nucleophile and solvent system employed [26].

The solvent choice is critical for achieving optimal yields and selectivity in nucleophilic aromatic substitution reactions. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are generally preferred because they stabilize the nucleophile while not interfering with the reaction mechanism [27]. These solvents also facilitate the dissolution of ionic nucleophiles and promote the formation of the required Meisenheimer intermediate.

Advanced mechanistic studies have revealed that the formation of the Meisenheimer intermediate is typically the rate-determining step in nucleophilic aromatic substitution reactions of quinoline derivatives. The stability of this intermediate depends on the electron-withdrawing capability of the substituents and the extent of charge delocalization through the aromatic system [28]. Computational studies have provided valuable insights into the energy profiles of these reactions and have helped optimize reaction conditions for maximum efficiency.

Decarboxylation Mechanisms and Byproduct Analysis

The decarboxylation of 7-bromoquinoline-4-carboxylic acid represents a significant transformation that can proceed through various mechanistic pathways depending on the reaction conditions and catalysts employed. This transformation is of particular synthetic importance as it provides access to 7-bromoquinoline derivatives that serve as valuable intermediates in organic synthesis [29] .

Thermal decarboxylation represents the most straightforward approach to removing the carboxylic acid functionality from quinoline derivatives. The reaction typically proceeds through a unimolecular elimination mechanism involving the formation of a carbocation intermediate followed by loss of carbon dioxide [31]. For 7-bromoquinoline-4-carboxylic acid, thermal decarboxylation in nitrobenzene under reflux conditions yields 7-bromoquinoline with 67% efficiency after overnight heating [32].

The mechanism of thermal decarboxylation involves initial weakening of the carbon-carbon bond between the carboxyl carbon and the quinoline ring, facilitated by the electron-withdrawing nature of the quinoline nitrogen. The reaction proceeds through a cyclic transition state in which the carboxyl carbon approaches the quinoline ring carbon, ultimately leading to the formation of carbon dioxide and the decarboxylated product [33]. The high boiling point of nitrobenzene (210°C) provides the necessary thermal energy for this transformation while serving as an inert reaction medium.

Kinetic studies of thermal decarboxylation reactions have revealed that the reaction follows first-order kinetics with respect to the carboxylic acid substrate [34]. The activation energy for thermal decarboxylation of quinoline-4-carboxylic acid derivatives has been determined to be approximately 125-145 kJ/mol, reflecting the significant energy barrier associated with carbon-carbon bond cleavage in aromatic systems.

| Decarboxylation Method | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Major Products |

|---|---|---|---|---|---|

| Thermal | Nitrobenzene reflux | 210 | Overnight | 67 | 7-Bromoquinoline |

| Pd/C Catalyzed | Ammonium formate/EtOH | 80 | 2-4 hours | 80-95 | Tetrahydroquinoline derivatives |

| Copper-catalyzed | Quinoline solvent | 200-250 | 6-12 hours | 85-95 | Quinoline derivatives |

| Silver-catalyzed | Quinoline/K₂CO₃ | 160-180 | 4-8 hours | 70-85 | Protodecarboxylation products |

Palladium-catalyzed decarboxylation has emerged as a highly efficient alternative to thermal methods, offering milder reaction conditions and improved selectivity [35]. The reaction employs palladium on carbon as a catalyst with ammonium formate serving as both a hydrogen source and a reducing agent. Under these conditions, the decarboxylation proceeds through an oxidative addition mechanism in which the palladium catalyst coordinates to the carboxylic acid group, facilitating its removal as carbon dioxide.

The mechanism of palladium-catalyzed decarboxylation involves several key steps. Initial coordination of the carboxylic acid to the palladium center is followed by oxidative addition to form a palladium-carboxyl complex . Subsequent beta-elimination of carbon dioxide generates a palladium-hydride species, which can then undergo reductive elimination to produce the decarboxylated product. This mechanism is particularly efficient for quinoline carboxylic acids due to the favorable electronic properties of the heterocyclic system.

Experimental studies have demonstrated that palladium-catalyzed decarboxylation of quinoline carboxylic acids can achieve yields of 80-95% under mild conditions (80°C in ethanol) [37]. The reaction is highly chemoselective, showing excellent functional group tolerance and minimal formation of side products. The use of ammonium formate as a hydrogen source enables concurrent transfer hydrogenation, leading to the formation of tetrahydroquinoline derivatives in many cases.

The copper-quinoline decarboxylation method represents a classical approach that has been extensively studied and optimized for aromatic carboxylic acids [38]. This method involves heating the carboxylic acid substrate in quinoline solvent at elevated temperatures (200-250°C) in the presence of copper powder or copper salts. The reaction proceeds through a metal-assisted decarboxylation mechanism that involves coordination of the carboxylic acid to the copper center.

Mechanistic investigations of copper-catalyzed decarboxylation have revealed that the reaction proceeds through initial formation of a copper carboxylate complex, followed by thermal decomposition to release carbon dioxide [39]. The copper catalyst facilitates the decarboxylation by stabilizing the resulting carbanion intermediate through coordination. This method typically achieves excellent yields (85-95%) but requires high temperatures and extended reaction times.

The copper-quinoline method produces essentially complete decarboxylation with minimal formation of side products. However, careful analysis has revealed that some substrate molecules may undergo additional transformations during the reaction [40]. For example, studies have shown that naphthalene derivatives can be converted to methylnaphthalenes during copper-quinoline decarboxylation, indicating that the high-temperature conditions can promote additional carbon-carbon bond formation reactions.

Silver-catalyzed decarboxylation represents a more recent development in the field, offering improved selectivity and milder reaction conditions compared to copper-based methods [41]. The reaction typically employs silver salts in combination with base (such as potassium carbonate) in quinoline solvent at temperatures of 160-180°C. The mechanism involves initial formation of a silver carboxylate complex, followed by thermal decomposition to release carbon dioxide and form the decarboxylated product.

Byproduct analysis in decarboxylation reactions has revealed several important side reactions that can occur under the reaction conditions. Thermal decarboxylation in nitrobenzene can lead to the formation of nitrated byproducts through electrophilic aromatic substitution reactions with the nitrobenzene solvent [42]. These byproducts can typically be minimized by careful control of reaction temperature and time.

The formation of dimeric products has been observed in some decarboxylation reactions, particularly under high-temperature conditions. These dimers arise from radical coupling reactions between decarboxylated intermediates [43]. The extent of dimer formation can be controlled by conducting reactions under dilute conditions and using appropriate radical scavengers when necessary.

Detailed mechanistic studies using isotope labeling have provided valuable insights into the decarboxylation mechanism. Carbon-13 labeling experiments have confirmed that the carbon dioxide evolved during decarboxylation originates specifically from the carboxyl carbon, supporting the proposed mechanisms [44]. These studies have also revealed that the reaction proceeds through a concerted mechanism rather than a stepwise process involving discrete intermediates.

Coordination Chemistry with Metal Ions

The coordination chemistry of 7-bromoquinoline-4-carboxylic acid with metal ions represents a rich area of investigation that has yielded numerous structurally diverse complexes with varied applications in catalysis, materials science, and biological systems [45] [46]. The unique structural features of this ligand, including the quinoline nitrogen, carboxylic acid group, and bromine substituent, provide multiple coordination sites that can interact with metal centers through different binding modes.

The quinoline nitrogen atom serves as a primary coordination site due to its lone pair of electrons, which can readily donate to metal centers [47]. The carboxylic acid group can coordinate in multiple modes, including monodentate coordination through the oxygen atom, bidentate chelation through both oxygen atoms, or bridging coordination between multiple metal centers. The combination of these coordination sites enables the formation of stable five-membered chelate rings when both the nitrogen and carboxyl oxygen coordinate to the same metal center [48].

Copper(II) complexes of quinoline-2-carboxylic acid and related derivatives have been extensively studied and show diverse coordination geometries [49]. The copper center typically adopts a distorted trigonal bipyramidal geometry when coordinated by quinoline carboxylate ligands in a bidentate fashion. Crystal structure analysis reveals that the equatorial plane is occupied by oxygen atoms from carboxylate groups, while the axial positions are occupied by nitrogen atoms from the quinoline rings.

The synthesis of copper(II) complexes with 7-bromoquinoline-4-carboxylic acid has been achieved through hydrothermal methods, yielding both mononuclear and polymeric structures [50]. The reaction typically involves combining copper(II) salts with the ligand in aqueous solution under controlled pH conditions. The resulting complexes exhibit square-pyramidal geometry in some cases and octahedral geometry in others, depending on the specific reaction conditions and auxiliary ligands present.

| Metal Ion | Coordination Geometry | Stability Constant (log K) | Bond Length M-N (Å) | Bond Length M-O (Å) | Applications |

|---|---|---|---|---|---|

| Cu(II) | Distorted trigonal bipyramidal | 12.5 | 2.05 | 1.92 | Electrocatalysis |

| Mn(II) | Octahedral | 10.8 | 2.12 | 2.08 | Magnetic materials |

| Co(II) | Octahedral | 11.4 | 2.08 | 2.05 | Electrocatalysis |

| Cd(II) | Tetrahedral | 7.6 | N/A | 2.25 | Luminescent materials |

| Ag(I) | Linear bridging | 9.8 | 2.18 | 2.12 | Antimicrobial agents |

Manganese(II) complexes with quinoline carboxylate ligands demonstrate interesting magnetic properties and structural diversity [51]. The manganese center typically adopts octahedral coordination geometry, with the quinoline carboxylate ligand acting as a bidentate chelator. These complexes often exhibit one-dimensional chain-like structures that are further linked by hydrogen bonding interactions to form three-dimensional supramolecular architectures.

The synthesis of manganese(II) complexes involves reaction of manganese salts with the ligand in the presence of auxiliary ligands such as 1,10-phenanthroline [52]. The resulting complexes typically have the formula MnL(phen)(H₂O)·H₂O, where L represents the quinoline carboxylate ligand. These complexes have been investigated for their potential applications in electrocatalysis, particularly for water splitting reactions.

Cobalt(II) complexes with quinoline carboxylate ligands exhibit similar structural features to their manganese analogs but show different magnetic and catalytic properties [53]. The cobalt center typically adopts octahedral geometry with the quinoline carboxylate ligand coordinating in a bidentate fashion. These complexes have been studied for their electrocatalytic activity in various oxidation reactions.

The formation of cobalt(II) complexes often involves the use of auxiliary ligands that can bridge between multiple metal centers, leading to the formation of extended network structures [54]. For example, complexes with the formula Co(HL)₂(PPA)·4H₂O have been synthesized, where PPA represents a bridging ligand such as N¹,N⁴-di(pyridin-4-yl)terephthalamide.

Cadmium(II) complexes with quinoline carboxylate ligands typically adopt tetrahedral coordination geometry, which is less common for this ligand system [55]. The cadmium center shows a preference for coordination through oxygen atoms of the carboxylate group, with the quinoline nitrogen often remaining uncoordinated. These complexes have been investigated for their luminescent properties and potential applications in materials science.

Silver(I) complexes represent an interesting class of compounds that often exhibit dimeric or oligomeric structures due to the tendency of silver ions to form metal-metal interactions [56]. The silver center typically coordinates to the quinoline nitrogen and carboxylate oxygen in a linear fashion, but the overall structure is often complicated by the formation of Ag-Ag interactions that lead to multinuclear complexes.

The thermodynamic stability of metal complexes with quinoline carboxylate ligands has been quantitatively studied through potentiometric titrations and spectroscopic methods [57]. The stability constants for various metal ions follow the Irving-Williams series, with copper(II) and nickel(II) complexes showing the highest stability. The presence of the bromine substituent at position 7 does not significantly affect the coordination behavior but can influence the overall stability through electronic effects.

Detailed structural analysis of these metal complexes has revealed that the quinoline carboxylate ligand typically acts as a bidentate chelator, forming stable five-membered rings with the metal center [58]. The bond lengths and angles within these chelate rings are consistent with strong metal-ligand interactions, contributing to the overall stability of the complexes.

The coordination chemistry of 7-bromoquinoline-4-carboxylic acid has been extended to include studies with transition metals such as vanadium, chromium, rhodium, and platinum [59]. These studies have revealed that the ligand can adopt different coordination modes depending on the electronic properties and preferences of the metal center. For example, vanadium(IV) complexes typically adopt square pyramidal geometry, while chromium(III) and rhodium(III) complexes prefer octahedral coordination.

The applications of these metal complexes span a wide range of fields, including catalysis, materials science, and biological systems [60]. Copper complexes have shown promising activity as electrocatalysts for water splitting and organic oxidation reactions. Manganese and cobalt complexes have been investigated for their magnetic properties and potential applications in magnetic materials. Cadmium complexes have been studied for their luminescent properties and potential use in optoelectronic devices.

The antimicrobial activity of silver complexes with quinoline carboxylate ligands has been extensively studied, revealing significant biological activity against various bacterial and fungal strains [61]. The mechanism of antimicrobial action is believed to involve disruption of cellular membranes and interference with essential metabolic processes. These complexes represent promising candidates for the development of new antimicrobial agents.

Recent advances in the coordination chemistry of quinoline carboxylate ligands have focused on the development of multifunctional materials that combine multiple properties in a single system [62]. For example, complexes that exhibit both catalytic activity and luminescent properties have been synthesized and characterized. These materials represent an emerging class of functional materials with potential applications in sensing, catalysis, and optoelectronics.

The future directions in this field include the development of new synthetic methods for accessing novel coordination compounds, the investigation of their properties and applications, and the exploration of their potential in emerging technologies such as solar energy conversion and environmental remediation [63]. The rich coordination chemistry of 7-bromoquinoline-4-carboxylic acid continues to provide opportunities for fundamental research and practical applications.

The study of metal complexes with quinoline carboxylate ligands has also contributed to our understanding of fundamental principles in coordination chemistry, including the factors that control coordination geometry, the relationship between structure and properties, and the mechanisms of ligand exchange and substitution reactions [64]. These insights have broader implications for the design and development of new coordination compounds with tailored properties for specific applications.

Advanced spectroscopic techniques, including nuclear magnetic resonance, electron paramagnetic resonance, and X-ray absorption spectroscopy, have been employed to characterize these metal complexes and provide detailed information about their electronic structures and bonding [65]. These studies have revealed important insights into the nature of metal-ligand interactions and the factors that influence the stability and reactivity of coordination compounds.

The development of computational methods has also played an important role in advancing our understanding of the coordination chemistry of quinoline carboxylate ligands [66]. Density functional theory calculations have been used to predict the structures and properties of metal complexes, providing valuable insights that complement experimental observations. These computational studies have helped to elucidate reaction mechanisms and guide the design of new complexes with desired properties.